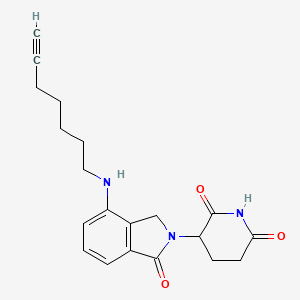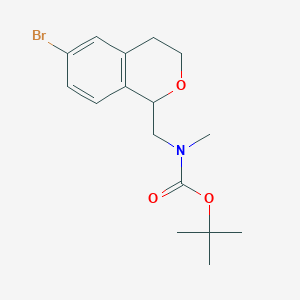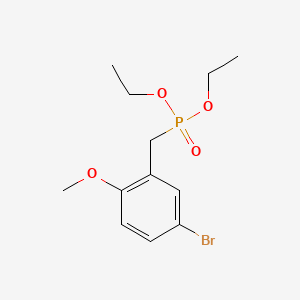
Diethyl 5-bromo-2-methoxybenzylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-bromo-2-methoxybenzylphosphonate is an organophosphorus compound that features a bromine atom, a methoxy group, and a phosphonate ester group attached to a benzyl ring
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 5-bromo-2-methoxybenzylphosphonate can be synthesized through a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)₂ as a palladium source and Xantphos as a supporting ligand . The reaction conditions are mild and efficient, allowing for the synthesis of benzylphosphonate diesters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Diethyl 5-bromo-2-methoxybenzylphosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles
特性
分子式 |
C12H18BrO4P |
|---|---|
分子量 |
337.15 g/mol |
IUPAC名 |
4-bromo-2-(diethoxyphosphorylmethyl)-1-methoxybenzene |
InChI |
InChI=1S/C12H18BrO4P/c1-4-16-18(14,17-5-2)9-10-8-11(13)6-7-12(10)15-3/h6-8H,4-5,9H2,1-3H3 |
InChIキー |
DNZOGPYWYJUIPN-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)Br)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


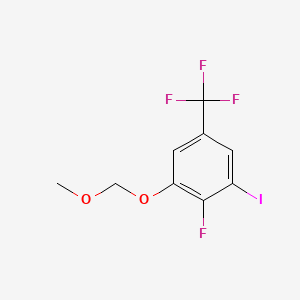
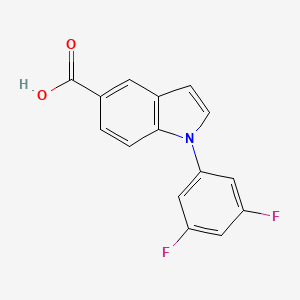
![(2S)-2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B14764640.png)
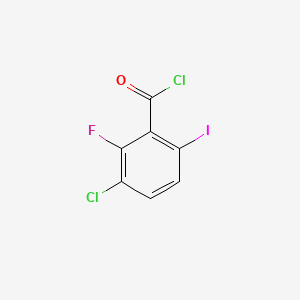
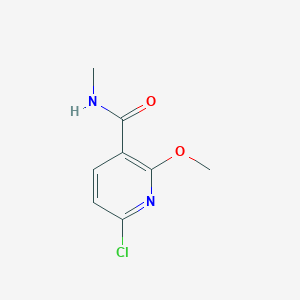
![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14764659.png)
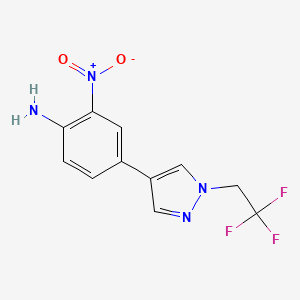
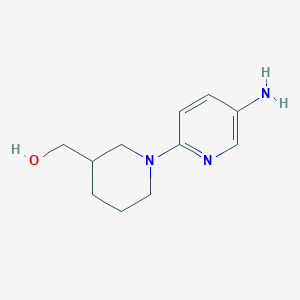
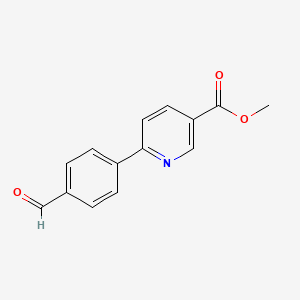
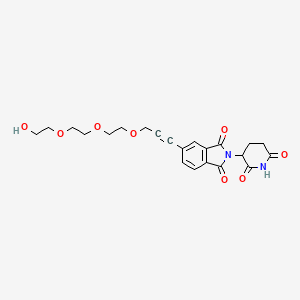
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)
